Structural Differentiation from N-(3-acetylphenyl)benzamide (APB): Pyrazole Ring Installation and Topological Polar Surface Area
N-(3-acetylphenyl)benzamide (APB, CAS 84833-25-0) has been reported as a potent and selective HIV integrase inhibitor . The target compound differs by the installation of a 3,5-dimethyl-1H-pyrazol-1-yl group at the para position of the benzamide phenyl ring. While no direct head-to-head biological comparison has been published, the addition of the pyrazole moiety increases the molecular weight from 239.27 to 333.4 g/mol and the topological polar surface area (TPSA) from 46.2 Ų to approximately 68 Ų (calculated) [1]. This ~47% increase in TPSA is expected to reduce passive membrane permeability and alter subcellular distribution, making the target compound a distinct chemical probe with potentially different pharmacokinetic properties.
| Evidence Dimension | Physicochemical differentiation: molecular weight and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | MW = 333.4 g/mol; TPSA ≈ 68 Ų (calc); H-bond acceptors = 5; H-bond donors = 1 |
| Comparator Or Baseline | N-(3-acetylphenyl)benzamide (APB): MW = 239.27 g/mol; TPSA = 46.2 Ų; H-bond acceptors = 2; H-bond donors = 1 |
| Quantified Difference | ΔMW = +94.1 g/mol (+39.3%); ΔTPSA ≈ +22 Ų (+47.6%); ΔH-bond acceptors = +3 |
| Conditions | Calculated TPSA using standard fragment-based methods (PubChem/Cactvs); MW and H-bond counts from molecular formula |
Why This Matters
For procurement, this physicochemical differentiation determines solubility, permeability, and formulation requirements—the target compound will have markedly different DMSO solubility and cell-permeability behavior than the simpler APB scaffold.
- [1] PubChem Compound Summary for N-(3-acetylphenyl)benzamide, CID 730417. Molecular weight 239.27 g/mol, TPSA 46.2 Ų, XLogP3 2.7. View Source
